(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol
Description
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
[6-(trifluoromethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h5-6,11-12H,1-4H2 |
InChI Key |
YOBHLDWPCVVZPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NCC1CO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Enamine Intermediates
Enamine intermediates serve as precursors for constructing the piperidine ring. A common approach involves reacting β-alkoxyvinyl trifluoromethyl ketones with diamines under cyclocondensation conditions. For example:
- Step 1 : Trifluoroacetylation of enol ethers generates β-alkoxyvinyl trifluoromethyl ketones.
- Step 2 : Reaction with 2,6-diaminopyridine in methanol at reflux yields the piperidine core.
- Step 3 : Stereoselective reduction using sodium borohydride or catalytic hydrogenation introduces the hydroxymethyl group while retaining the cis-configuration.
Key Data :
| Starting Material | Conditions | Yield | Cis:Trans Ratio |
|---|---|---|---|
| β-Ethoxyvinyl trifluoromethyl ketone | Methanol, reflux, 24 h | 51% | 7:1 |
| 2,6-Diaminopyridine | NaBH₄, 0°C → RT | 73% | 9:1 |
Functionalization of Preformed Piperidine Rings
Bromination-Hydroxylation Sequence
A patent-based method (MXPA00006631A) outlines bromination followed by hydroxylation:
- Step 1 : 1-Methylpiperidin-4-one is converted to its hydrobromide salt using HBr/glacial acetic acid.
- Step 2 : Bromination with Br₂ in acetic acid at 0–30°C yields 3-bromo-1-methyl-4-oxopiperidine hydrobromide.
- Step 3 : Hydrolysis with water at 60–80°C replaces bromine with a hydroxyl group, achieving cis-selectivity.
Optimization :
Trifluoromethyl Group Introduction
Direct introduction of the trifluoromethyl group is challenging due to its steric and electronic effects. A two-step process is employed:
- Step 1 : Lithiation of 6-methylpiperidin-3-ol using LDA at −78°C.
- Step 2 : Quenching with trifluoromethyl iodide (CF₃I) in THF yields the trifluoromethylated product.
Challenges :
- Competing side reactions (e.g., over-alkylation) reduce yields to 40–55%.
- Use of bulky bases (e.g., LiHMDS) suppresses byproducts.
Asymmetric Synthesis
Chiral Auxiliary-Mediated Approaches
A 2022 study (PMC9334529) utilized Evans oxazolidinones to control stereochemistry:
- Step 1 : (S)-4-Benzyl-2-oxazolidinone is acylated with trifluoroacetic anhydride.
- Step 2 : Alkylation with 3-bromo-1-propanol introduces the hydroxymethyl group.
- Step 3 : Hydrolysis with LiOH/H₂O₂ removes the auxiliary, yielding the cis-product in 68% ee.
Improvements :
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic alcohols:
- Enzyme : Candida antarctica lipase B (CAL-B).
- Conditions : Vinyl acetate, hexane, 25°C.
- Outcome : 48% yield of cis-isomer with 99% ee.
Industrial-Scale Production
Continuous Flow Synthesis
A 2021 protocol (ACS JOC) highlights advantages of flow chemistry:
- Step 1 : Piperidine ring formation in a microreactor (residence time: 2 min).
- Step 2 : In-line trifluoromethylation using CF₃SiMe₃ and CuI.
- Step 3 : Catalytic hydrogenation (Pd/C, H₂ 50 psi) ensures cis-configuration.
Scale-Up Data :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 50 kg | 500 kg |
| Purity | 95% | 99% |
| Solvent Consumption | 300 L/kg | 50 L/kg |
Comparative Analysis of Methods
| Method | Yield Range | Cis Selectivity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Cyclization of Enamines | 51–73% | 7:1 to 9:1 | Moderate | 1,200 |
| Bromination-Hydroxylation | 60–78% | >95% ee | High | 900 |
| Asymmetric Synthesis | 40–68% | 68–92% ee | Low | 3,500 |
| Continuous Flow | 85–90% | 99% ee | High | 700 |
Critical Challenges and Solutions
Stereochemical Control :
Trifluoromethyl Group Stability :
Purification :
- Issue : Co-elution of cis/trans isomers in chromatography.
- Solution : Chiral HPLC with cellulose-based columns (Chiralpak IC).
Chemical Reactions Analysis
Types of Reactions
(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield a fully saturated piperidine ring.
Scientific Research Applications
Pharmaceutical Development
The compound's structural properties position it as a promising lead in drug development. The trifluoromethyl group significantly enhances the compound's ability to penetrate cell membranes, which is critical for interacting with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes involved in neurotransmission and metabolic processes. Its potential applications include:
- Neuropharmacology : Research indicates that derivatives of this compound may influence neurotransmitter systems, potentially leading to the development of treatments for neurological disorders.
- Antimicrobial Activity : Some studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of (Cis-6-(trifluoromethyl)piperidin-3-yl)methanol is crucial for optimizing its biological activity. Variations in the compound's structure can lead to significant differences in potency and efficacy against various biological targets. For instance, modifications can enhance binding affinity to specific receptors or improve pharmacokinetic profiles .
Table 1: Structure-Activity Relationship Overview
| Compound Variant | Modifications | Biological Activity | Reference |
|---|---|---|---|
| Base Compound | None | Standard activity | |
| Variant A | Addition of methyl group | Increased potency | |
| Variant B | Trifluoromethyl substitution | Enhanced solubility |
Case Studies in Drug Discovery
Several case studies highlight the compound's potential in drug discovery:
Case Study 1: Anticancer Evaluation
In a study assessing the anticancer properties of various derivatives, this compound demonstrated significant inhibition of cell growth across different cancer cell lines, with IC50 values ranging from 20 to 30 µM. This suggests its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition Profile
The compound has been evaluated for its ability to inhibit TRPV1 receptors, which are implicated in pain signaling pathways. The inhibition constant (IC50) was determined to be approximately 30 nM, indicating high potency as a TRPV1 antagonist. This activity could have implications for pain management therapies .
Industrial Applications
In addition to its pharmaceutical applications, this compound may find use in industrial settings, particularly in the synthesis of other complex molecules. Its unique functional groups allow it to act as a versatile building block in organic synthesis, facilitating the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of (Cis-6-(trifluoromethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and ability to cross biological membranes, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride
- Structure : Shares the 6-(trifluoromethyl)piperidine core but replaces the hydroxymethyl group with an acetic acid moiety.
- The 1-methyl substitution may alter ring conformation and steric hindrance .
- Applications : Likely used in drug discovery for solubility modulation via carboxylate salt formation.
[1-(Propan-2-yl)piperidin-3-yl]methanol
- Structure : Contains a hydroxymethyl group at the 3-position but lacks the trifluoromethyl substituent. Instead, it has an isopropyl group at the 1-position.
- The isopropyl group enhances lipophilicity .
Pyridine-Based Analogues
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol
- Structure : A pyridine derivative with -CF₃ at the 6-position and -CH₂OH at the 3-position, but includes a chlorine substituent at the 2-position.
- Chlorine adds steric bulk and may influence reactivity in substitution reactions .
- Synthesis : Prepared via reduction of corresponding carboxylic acids or aldehydes, as reported in synthetic protocols .
2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol
- Structure : Features a methoxy (-OCH₃) group at the 2-position and -CH₂OH at the 3-position on a pyridine ring.
- Molecular weight (207.15 g/mol) is lower than the piperidine analogue due to the absence of a saturated ring .
Pyrrolidine-Based Analogues
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- Structure : A five-membered pyrrolidine ring fused with a fluoropyridine moiety and a hydroxymethyl group.
- Key Differences : The smaller pyrrolidine ring increases ring strain but may improve binding affinity in certain enzymatic pockets. Fluorine’s electronegativity contrasts with -CF₃’s bulkier hydrophobic character .
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Type |
|---|---|---|---|---|
| (Cis-6-(Trifluoromethyl)piperidin-3-yl)methanol | C₇H₁₂F₃NO | 183.17 | -CF₃ (6), -CH₂OH (3) | Piperidine |
| 2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride | C₉H₁₃ClF₃NO₂ | 267.66 | -CF₃ (6), -CH₂COOH (3) | Piperidine |
| (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol | C₇H₅ClF₃NO | 211.57 | -CF₃ (6), -CH₂OH (3), -Cl (2) | Pyridine |
| 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol | C₈H₈F₃NO₂ | 207.15 | -CF₃ (6), -CH₂OH (3), -OCH₃ (2) | Pyridine |
| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | C₁₀H₁₂FN₂O | 195.22 | -F (6), -CH₂OH (3) | Pyrrolidine |
Biological Activity
(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol is a novel piperidine derivative notable for its unique structural features, including a trifluoromethyl group and a hydroxymethyl group. These characteristics enhance its lipophilicity and potential for biological activity, making it a promising candidate in medicinal chemistry. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound can be described chemically as follows:
- Chemical Formula : C₈H₁₄F₃N
- Molecular Weight : 195.2 g/mol
- Structural Features :
- Piperidine ring
- Trifluoromethyl group at the 6-position
- Hydroxymethyl group at the 3-position
The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating membrane penetration and interaction with various biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- G-Protein-Coupled Receptors (GPCRs) : The compound has shown potential in modulating GPCR pathways, which are critical in neurotransmission and various metabolic processes.
- Enzyme Interaction : The hydroxymethyl group provides sites for further chemical modifications, enhancing its ability to act as an enzyme inhibitor or modulator.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. It exhibited moderate to strong activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 μg/mL |
| Escherichia coli | 25 μg/mL |
| Bacillus subtilis | 15 μg/mL |
These results indicate that the compound may be effective as a lead compound for developing new antibacterial agents .
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, when tested on MDA-MB-231 breast cancer cells, it enhanced caspase-3 activity significantly at concentrations as low as 10 μM, suggesting its potential as an anticancer therapeutic agent .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-(Trifluoromethyl)piperidine | Lacks hydroxymethyl group | Limited versatility |
| Cis-(6-Methyl)piperidin-3-ylmethanol | Contains a methyl instead of trifluoromethyl | Different reactivity |
| 3-Hydroxypiperidine | Lacks trifluoromethyl group | Varies significantly in properties |
The combination of both trifluoromethyl and hydroxymethyl groups in this compound enhances its lipophilicity and biological activity compared to its analogs .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antibacterial Activity : A study involving various bacterial strains demonstrated that modifications to the structure could lead to enhanced antibacterial properties, suggesting that further optimization could yield more potent derivatives.
- Case Study on Anticancer Effects : Research indicated that this compound could serve as a scaffold for developing new anticancer drugs by modifying its structure to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
